molecular formula C25H16N2O5S2 B383169 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 503431-84-3

2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B383169
CAS No.: 503431-84-3
M. Wt: 488.5g/mol
InChI Key: AKLJCAHCYKALLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one (CAS: 503431-84-3) is a thieno[2,3-d]pyrimidin-4-one derivative with a structurally complex architecture. Its core structure includes a thienopyrimidinone scaffold substituted with:

  • A 1,3-benzodioxol-5-yl group (a methylenedioxyphenyl moiety) linked via a sulfanyl-oxoethyl chain at position 2.
  • A furan-2-yl substituent at position 3.
  • A phenyl group at position 3.

This compound’s design integrates heterocyclic and aromatic functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O5S2/c28-18(15-8-9-20-21(11-15)32-14-31-20)13-34-25-26-23-22(17(12-33-23)19-7-4-10-30-19)24(29)27(25)16-5-2-1-3-6-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLJCAHCYKALLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular metabolism . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA or RNA, influencing gene expression by altering transcriptional or post-transcriptional processes . These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, which are important for evaluating its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. The compound’s metabolism may also produce active or inactive metabolites that contribute to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and the subsequent biological effects.

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one (CAS: 503431-84-3) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC25H16N2O5S2
Molar Mass488.53 g/mol
Density1.51 ± 0.1 g/cm³ (Predicted)
Boiling Point690.5 ± 65.0 °C (Predicted)
pKa-0.90 ± 0.20 (Predicted)

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to thieno[2,3-d]pyrimidines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan and benzodioxole moieties in the structure may enhance the antimicrobial efficacy due to their ability to interact with microbial enzymes or cell membranes.

Anticancer Potential

Thienopyrimidine derivatives have also been evaluated for their anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in various studies. For example, derivatives containing furan rings have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several thieno[2,3-d]pyrimidine derivatives and tested them against H. pylori. The most potent derivative exhibited an MIC of 2.6 µg/mL, indicating strong antibacterial activity .
  • Cytotoxicity Against Cancer Cells : In vitro tests on colorectal cancer cell lines revealed that certain thienopyrimidine derivatives induced significant cytotoxicity with IC50 values ranging from 10 to 30 µM . These findings suggest that modifications to the thienopyrimidine structure can enhance anticancer activity.
  • Anti-inflammatory Mechanism : Research involving carrageenan-induced inflammation models showed that compounds similar to the target compound significantly reduced edema formation, supporting their potential use as anti-inflammatory agents .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of thieno[2,3-d]pyrimidinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell growth and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Antidiabetic Potential

Another promising application is in the field of diabetes treatment . Research on benzodioxol derivatives has shown their ability to modulate glucose metabolism and enhance insulin sensitivity. This suggests that the compound could be further explored as a potential synthetic antidiabetic drug .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer activity of thieno[2,3-d]pyrimidinone derivatives. The results showed that these compounds effectively inhibited the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antidiabetic Effects

Another research effort focused on the antidiabetic properties of benzodioxole derivatives. The study demonstrated that these compounds significantly improved glucose tolerance and insulin sensitivity in diabetic animal models . This suggests a potential pathway for developing new treatments for diabetes.

Comparison with Similar Compounds

Benzodioxol vs. Fluorophenyl/Other Aromatic Groups

  • The benzodioxol group in the target compound (CAS 503431-84-3) offers higher lipophilicity (XLogP3 ~5.5) compared to the 4-fluorophenyl group (XLogP3 5.7 in CAS 379236-82-5), but the latter’s fluorine atom may improve membrane permeability and metabolic stability .

Furan-2-yl vs. 5-Methylfuran-2-yl

  • The 5-methylfuran-2-yl substituent (CAS 379236-82-5 ) increases hydrophobicity compared to unsubstituted furan, which may enhance tissue penetration but reduce aqueous solubility.

Sulfanyl vs. Oxadiazole Linkers

Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural features suggest:

  • Target Compound (CAS 503431-84-3) : High lipophilicity may favor CNS penetration but could limit solubility. The benzodioxol group is associated with MAO inhibition in related compounds .
  • Fluorophenyl Derivative (CAS 379236-82-5) : Fluorine’s electronegativity may enhance binding to electron-rich enzyme active sites, such as kinases or proteases .
  • Oxadiazole Hybrid (CAS 1040670-92-5): Potential for dual-target activity due to hybrid pharmacophores .

Preparation Methods

Initial Cyclization of 2-Aminothiophene-3-carboxylic Acid Derivatives

The thieno[2,3-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid with benzoyl chloride derivatives. In a representative protocol (Scheme 1):

  • Reaction with benzoyl chloride : 2-Aminothiophene-3-carboxylic acid (5.65 mmol) reacts with benzoyl chloride (5.65 mmol) in pyridine at 0°C, followed by stirring at room temperature for 3 hours.

  • Cyclization with 4-aminopyridine : The resulting intermediate undergoes cyclization with 4-aminopyridine in acetic acid under reflux for 4 hours to yield 3-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Key conditions :

  • Solvent: Pyridine (for acylation), acetic acid (for cyclization)

  • Temperature: 0°C (initial), reflux (cyclization)

  • Yield: 72–82%

Functionalization at C-5 with Furan-2-yl

Suzuki-Miyaura Coupling

The furan-2-yl group is introduced at position 5 via palladium-catalyzed cross-coupling:

  • Borylation of C-5 : The thienopyrimidinone core undergoes borylation using bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 in THF at 60°C.

  • Coupling with 2-furylboronic acid : The boronate ester reacts with 2-furylboronic acid (1.2 equiv) in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (4:1) at 90°C.

Critical parameters :

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Yield: 61% after column chromatography

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (1:1) eluent.

  • HPLC : Purity >95% confirmed using a C18 column (MeCN/H2O = 70:30).

Spectroscopic Validation

Spectrum Key Peaks Assignment
1H NMR δ 7.82 (s, 1H, H-6)Thienopyrimidinone C6-H
δ 6.92 (d, J = 1.6 Hz, 2H, benzodioxol)1,3-Benzodioxol aromatic protons
δ 5.44 (s, 2H, OCH2O)Benzodioxol methylene
13C NMR δ 183.2 (C=O)Pyrimidinone carbonyl
δ 148.7 (C-S)Sulfanyl linkage

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages
Sequential substitution58%93%Modular; avoids sensitive intermediates
One-pot cyclization72%89%Reduced purification steps
Metal-catalyzed coupling61%95%High regioselectivity for C-5 functionalization

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Use of DMF or DMSO as co-solvents during substitution reactions improves reactivity.

  • Oxidation of sulfanyl group : Addition of antioxidants (e.g., BHT) to reaction mixtures prevents disulfide formation .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one?

Answer:
The synthesis typically involves multi-step substitution reactions. A common approach is S-alkylation of a thiol-containing precursor with halogenated intermediates. For example:

  • Step 1: React a thieno[2,3-d]pyrimidin-4-one core with a bromoacetyl derivative of 1,3-benzodioxole to introduce the sulfanyl group .
  • Step 2: Incorporate the furan-2-yl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Step 3: Purify intermediates using column chromatography and recrystallization. Yields can vary (e.g., 70–96% in analogous syntheses), depending on solvent polarity, temperature, and catalyst selection .

Key Considerations:

  • Use anhydrous conditions for halogenation steps.
  • Monitor reactions via TLC and characterize intermediates using NMR and HRMS .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Essential Techniques:

1H NMR/13C NMR: Assign signals for aromatic protons (e.g., benzodioxole at δ 6.8–7.1 ppm, furan protons at δ 6.3–7.4 ppm) and confirm substitution patterns .

High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .

X-Ray Crystallography: Resolve the 3D structure using SHELX software for refinement. For example, triclinic crystal systems (space group P-1) with weak C–H···O/N–H···O hydrogen bonds stabilize the lattice .

Example Data from Analogues:

ParameterValue (Analogous Compound)Reference
Melting Point216–218°C
Crystal SystemTriclinic

Basic: What initial biological screening approaches are recommended for assessing its bioactivity?

Answer:
Standard Assays:

  • Antimicrobial Activity: Use broth microdilution to determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Bacillus subtilis, and fungal strains (Candida albicans). For example:

    MicroorganismMIC (μmol/mL)Reference
    S. aureus0.0619
    B. subtilis0.1859
  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays.

Methodological Tips:

  • Include positive controls (e.g., ciprofloxacin for bacteria).
  • Use DMSO as a solubilizing agent (<1% v/v) to avoid cytotoxicity .

Advanced: How can researchers address discrepancies between calculated and observed spectroscopic data during structural elucidation?

Answer:
Resolution Strategies:

Cross-Validation with X-Ray Data: Refine the structure using SHELXL to resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) .

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software).

Isotopic Labeling: Use deuterated analogs to simplify complex splitting patterns in crowded spectral regions.

Case Study: In a related benzodioxole derivative, weak intermolecular hydrogen bonds (C–H···O) observed in X-ray data explained unexpected downfield shifts in NMR .

Advanced: What strategies optimize the synthetic yield of this compound in multi-step reactions?

Answer:
Optimization Parameters:

  • Temperature Control: Maintain 60–80°C during S-alkylation to minimize side reactions .
  • Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups (e.g., furan-2-yl) with >85% efficiency .
  • Purification: Employ gradient elution in flash chromatography (hexane/EtOAc) to separate regioisomers.

Yield Comparison in Analogues:

StepYield RangeReference
S-Alkylation70–96%
Final Crystallization80–90%

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR Design Framework:

Core Modifications: Replace the thieno[2,3-d]pyrimidin-4-one scaffold with pyrido[3,4-d]pyrimidine to assess ring size impact .

Substituent Variations:

  • Benzodioxole: Substitute with methoxy or nitro groups to alter electron density.
  • Furan-2-yl: Replace with thiophene or pyridine to modulate lipophilicity.

Biological Testing: Compare MIC values and cytotoxicity (e.g., IC₅₀ in mammalian cells) .

Example SAR Insight: In a related study, replacing benzodioxole with a chlorophenyl group increased antibacterial potency by 3-fold .

Advanced: What crystallographic methods are used to resolve the three-dimensional structure of this compound?

Answer:
Protocol:

Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 291 K .

Structure Solution: Apply SHELXD for direct methods and SHELXL for refinement. Typical parameters:

  • R factor: <0.05
  • Data-to-Parameter Ratio: >15:1 .

Validation: Check for residual electron density (<1.0 eÅ⁻³) and plausible displacement parameters.

Example: A triclinic crystal system (P-1) with Z = 2 was resolved for a benzodioxole-pyrimidinone derivative, confirming S-alkylation geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.